3,3'-[(5-methylthiophen-2-yl)methanediyl]bis(2-methyl-1H-indole)
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Overview
Description
2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring system, which can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
Indole derivatives, including 2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE, undergo various chemical reactions such as:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert nitroindoles to aminoindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce aminoindoles .
Scientific Research Applications
2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE is unique due to its specific substitution pattern and the presence of both indole and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H22N2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(5-methylthiophen-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C24H22N2S/c1-14-12-13-21(27-14)24(22-15(2)25-19-10-6-4-8-17(19)22)23-16(3)26-20-11-7-5-9-18(20)23/h4-13,24-26H,1-3H3 |
InChI Key |
KLOAFYOJZHRCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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